N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-16(19,10-17-15(18)12-6-7-20-9-12)14-8-11-4-2-3-5-13(11)21-14/h2-9,19H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHZLQOTXPRBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=COC=C1)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]furan-3-carboxamide typically involves the condensation of benzofuran derivatives with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-hydroxypropylamine with benzofuran-2-carboxylic acid under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced amide derivatives, and substituted benzofuran derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
Antioxidant Activity
Research indicates that N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]furan-3-carboxamide exhibits significant antioxidant properties. A study demonstrated its effectiveness in scavenging free radicals, which can contribute to oxidative stress and various diseases. This property makes it a potential candidate for developing supplements aimed at reducing oxidative damage in cells .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit inflammatory pathways, suggesting that it may be useful in treating conditions characterized by chronic inflammation, such as arthritis or asthma. The modulation of pro-inflammatory cytokines was observed in cell culture experiments, indicating a promising avenue for therapeutic development .
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have shown that it can induce apoptosis in various cancer cell lines. The compound's mechanism appears to involve the activation of caspase pathways, which are critical in programmed cell death .
Skin Care Formulations
The compound is being explored for its potential use in cosmetic formulations due to its moisturizing and skin-soothing properties. Studies have indicated that it can enhance skin hydration and improve the overall texture of topical products. Its incorporation into creams and lotions has been shown to increase their efficacy in hydrating the skin and providing a protective barrier against environmental stressors .
Anti-aging Products
Given its antioxidant properties, this compound is being investigated for use in anti-aging products. It may help mitigate the visible signs of aging by combating oxidative stress on skin cells, thus promoting a youthful appearance .
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Pharmaceutical Sciences evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results showed a significant reduction in free radical activity compared to control samples, supporting its potential as a natural antioxidant agent in dietary supplements .
Case Study 2: Formulation Development
In a formulation study published in Cosmetic Science, researchers developed a moisturizing cream incorporating this compound. Clinical trials indicated improved skin hydration levels over four weeks of use compared to a placebo group, highlighting its effectiveness as an active ingredient in cosmetic applications .
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Standards
a. 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide ()
- Key Features: Contains a dihydroisobenzofuran core with a fluorophenyl substituent. Fluorine atom may improve metabolic stability via reduced oxidative metabolism.
- Comparison :
- Unlike the target compound, this analog lacks a hydroxyl group but includes a tertiary amine, which could alter pharmacokinetics (e.g., increased solubility in acidic environments). The fluorophenyl group may enhance binding affinity to hydrophobic targets compared to the benzofuran in the target compound.
b. 1-[3-(Dimethylamino)propyl]-1-phenyl-1,3-dihydroisobenzofuran-5-carbonitrile ()
- Similar dimethylaminopropyl chain as above.
- Comparison :
- The nitrile substituent may confer distinct reactivity or metabolic pathways (e.g., conversion to carboxylic acids) compared to the carboxamide in the target compound.
Structural Analogues from Commercial Databases ()
a. BF95994: N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-3-(3-chlorophenyl)propanamide
- Molecular Formula: C₂₀H₂₀ClNO₃ | Molecular Weight: 357.83 g/mol
- Hydroxypropyl-benzofuran backbone matches the target compound.
- Comparison :
- The chlorophenyl group may enhance lipophilicity and receptor binding compared to the furan-3-carboxamide in the target. This could influence bioavailability or target selectivity.
b. BF95995: N-(3-Cyanothiophen-2-yl)-2-methoxybenzamide
- Molecular Formula : C₁₃H₁₀N₂O₂S | Molecular Weight : 258.30 g/mol
- Key Features: Cyanothiophene and methoxybenzamide groups. Smaller molecular weight and distinct heterocycles.
- Comparison :
- The thiophene and methoxy groups differ electronically from the benzofuran and furan in the target compound. This may result in varied metabolic stability or solubility.
Functional Group Analysis and Implications
Research Findings and Pharmacopeial Considerations
- Impurity Control: Analogues like 1-[3-(Dimethylamino)propyl]-1-phenyl-1,3-dihydroisobenzofuran-5-carbonitrile are classified as process impurities in drug substances, requiring stringent control to ensure safety .
- Dissolution Testing : Pharmacopeial standards for similar compounds specify labeling requirements when multiple dissolution tests are available, suggesting variability in bioavailability profiles .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]furan-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, including potential applications in cancer treatment, anti-inflammatory responses, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
1. Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a benzofuran moiety and a furan-3-carboxamide group. The synthesis typically involves the condensation of benzofuran derivatives with carboxylic acid derivatives, often utilizing coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Formation of benzofuran core through various methods (e.g., palladium-catalyzed reactions). |
| 2 | Introduction of the hydroxypropyl group via reactions with epoxides or halohydrins. |
| 3 | Formation of the furan-3-carboxamide through condensation reactions. |
Anticancer Properties
Research has indicated that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that related benzofuran derivatives can induce apoptosis in tumor cells and inhibit cell proliferation in a concentration-dependent manner .
Key Findings:
- Compounds similar to this compound demonstrated IC50 values in the micromolar range against breast cancer (SK-BR-3) and colorectal cancer (SW620) cell lines .
- The presence of specific functional groups, such as the CONH group, has been linked to enhanced anticancer activity .
Anti-inflammatory and Antimicrobial Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory and antimicrobial activities. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
Research Highlights:
- Compounds with similar structures have shown efficacy against bacterial strains, indicating potential as antimicrobial agents .
The biological effects of this compound are thought to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer pathways, leading to reduced tumor growth.
- Receptor Interaction: Binding to cellular receptors can modulate signaling pathways associated with inflammation and cell proliferation .
4. Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(benzofuran-2-yl)-2-hydroxyethyl)furan-3-carboxamide | Similar benzofuran structure | Moderate anticancer activity |
| N-(2-(benzofuran-2-yl)-2-hydroxypropyl)thiophene-3-carboxamide | Benzofuran and thiophene moieties | Enhanced anti-inflammatory effects |
| N-(2-(benzofuran-2-yl)-2-hydroxypropyl)pyrrole-3-carboxamide | Benzofuran and pyrrole structure | Notable cytotoxicity against leukemia cells |
5. Case Studies
Several studies have documented the biological activity of benzofuran derivatives:
- Antiproliferative Activity : A study evaluated various benzofuran derivatives for their cytotoxic effects on different cancer cell lines, revealing significant activity linked to structural modifications .
- Mechanistic Insights : Research on related compounds has identified specific interactions at the molecular level that contribute to their anticancer effects, such as inhibition of critical signaling pathways involved in tumor growth .
Q & A
Q. What are the optimal synthetic routes for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]furan-3-carboxamide, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with furan-3-carboxamide intermediates. Microwave-assisted conditions using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− are effective for enhancing reaction efficiency . Key parameters include solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and reaction time (2–4 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%). Analytical validation using HPLC or TLC is critical for monitoring reaction progress .
Q. How can structural confirmation and purity of the compound be validated using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR spectra are essential for confirming the benzofuran and furan moieties. Key signals include aromatic protons (δ 6.8–7.9 ppm) and carbonyl carbons (δ ~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z calculated for C₁₇H₁₇NO₄).
- IR Spectroscopy : Stretching frequencies for amide C=O (~1680 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) confirm functional groups .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 1–10) at 25°C and 40°C. Accelerated degradation studies (e.g., 70°C for 24 hours) can identify labile functional groups (e.g., the furan ring’s susceptibility to oxidation). HPLC-UV or LC-MS tracks degradation products, such as oxidized furan derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological efficacy?
- Methodological Answer :
- Core Modifications : Replace the hydroxypropyl linker with alternative spacers (e.g., ethylene glycol chains) to assess impact on solubility and target binding .
- Functional Group Substitutions : Introduce electron-withdrawing groups (e.g., nitro or fluoro) to the benzofuran ring to enhance metabolic stability.
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cytochrome P450 enzymes or GPCRs, followed by in vitro validation .
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times, and serum concentrations).
- Off-Target Profiling : Use kinase inhibition panels or proteomic assays to identify non-specific interactions that may explain divergent results .
- Metabolite Analysis : LC-MS/MS can detect active metabolites that contribute to observed effects in certain models but not others .
Q. What computational tools are recommended for predicting pharmacokinetic properties and toxicity?
- Methodological Answer :
- ADME Prediction : SwissADME or ADMETLab estimate parameters like logP (target: 2–3 for optimal bioavailability) and CYP450 inhibition.
- Toxicity Profiling : ProTox-II predicts hepatotoxicity and mutagenicity risks based on structural alerts (e.g., furan’s potential for reactive metabolite formation) .
Q. How can the compound’s mechanism of action be elucidated in complex biological systems?
- Methodological Answer :
- Target Deconvolution : Combine affinity chromatography with mass spectrometry to identify binding partners in cell lysates .
- Pathway Analysis : RNA-seq or phosphoproteomics can map downstream signaling pathways (e.g., NF-κB or MAPK) affected by the compound .
- In Vivo Models : Use transgenic mice or zebrafish to validate target engagement and efficacy in disease-relevant contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
